2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole
Description
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole (CAS: 944581-14-0, molecular formula: C₁₂H₉BrN₂OS) is a brominated imidazo[2,1-b]thiazole derivative with a methoxyphenyl substituent at position 6 . Imidazo[2,1-b]thiazoles are heterocyclic compounds recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties .
Properties
CAS No. |
944581-14-0 |
|---|---|
Molecular Formula |
C12H9BrN2OS |
Molecular Weight |
309.18 g/mol |
IUPAC Name |
2-bromo-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9BrN2OS/c1-16-9-4-2-3-8(5-9)10-6-15-7-11(13)17-12(15)14-10/h2-7H,1H3 |
InChI Key |
RIXIEZQWTZSSEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=C(SC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Routes
The traditional synthesis of imidazo[2,1-b]thiazoles typically involves multi-step processes that start with readily available precursors. The following methods have been documented:
Condensation Reactions : A common method involves the condensation of 2-amino-thiazoles with appropriate bromo-substituted phenyl compounds. For instance, the reaction of 2-amino-5-methylthiazole with 2-bromo-1-(3-methoxyphenyl)ethanone can yield derivatives of imidazo[2,1-b]thiazole through a series of nucleophilic substitutions and cyclizations.
Vilsmeier Formylation : Another method involves the Vilsmeier reaction to introduce aldehyde groups into the thiazole ring, followed by cyclization to form the desired imidazo[2,1-b]thiazole structure. This method allows for the introduction of various substituents at different positions on the aromatic ring.
Microwave-Assisted Synthesis
Recent advancements have introduced microwave-assisted synthesis as an efficient alternative:
- Catalyst-Free Microwave Synthesis : A notable procedure utilizes a catalyst-free approach under microwave irradiation conditions, significantly reducing reaction times and improving yields. For example, combining 2-aminobenzothiazole and 2-bromoacetophenone in a solvent mixture (H2O-IPA) and irradiating it in a microwave for a short period has yielded high-purity products with excellent yields (up to 95%) within minutes.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of traditional and microwave-assisted synthesis methods for preparing 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-b]thiazole.
| Method | Reaction Time | Yield (%) | Conditions | Notes |
|---|---|---|---|---|
| Traditional Condensation | Several hours | Variable | Reflux in organic solvents | Multi-step process; requires purification |
| Vilsmeier Formylation | Several hours | Variable | Reflux in DMF or similar | Effective for introducing aldehydes |
| Microwave-Assisted Synthesis | Minutes | Up to 95% | H2O-IPA under microwave irradiation | Rapid and efficient; environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The methoxy-phenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Oxidized and Reduced Forms: The compound can be converted into its oxidized or reduced forms, which may have different properties and applications.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer properties. Notably, the compound has been investigated for its inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound acts as a selective inhibitor of mutated BRAF, which is crucial in the treatment of melanoma and other cancers. A study demonstrated that certain derivatives showed high potency against V600E-BRAF mutations, outperforming others in inhibiting cell proliferation in vitro .
- Case Study : In a comprehensive study involving a series of imidazo[2,1-b]thiazole derivatives, compounds with methoxy substitutions at specific positions exhibited enhanced activity against melanoma cells. The most potent compounds achieved IC50 values significantly lower than those of standard treatments such as Doxorubicin .
Antimicrobial Properties
The antimicrobial potential of 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-b]thiazole has also been explored extensively.
- Evaluation : In vitro studies have shown that this compound exhibits varying degrees of inhibition against Mycobacterium tuberculosis (Mtb). For instance, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 6.25 mg/ml against Mtb H37Rv .
- Broader Spectrum : The compound's efficacy extends to other bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent. Its structural modifications have been linked to enhanced activity against both gram-positive and gram-negative bacteria .
Anti-Tubercular Activity
The search for new anti-tubercular agents has led to the investigation of imidazo[2,1-b]thiazole derivatives.
- Selectivity : The synthesized compounds have shown selective inhibition of Mtb over non-tuberculous mycobacteria, indicating their potential for targeted therapy . Molecular docking studies further support these findings by revealing favorable binding interactions with target proteins involved in Mtb metabolism.
- Research Findings : A study highlighted several derivatives that displayed promising antitubercular activity with minimal cytotoxicity towards human lung fibroblast cells, making them suitable candidates for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[2,1-b]thiazole derivatives.
| Compound | Substituent | IC50 (µM) | Activity Type |
|---|---|---|---|
| IT10 | 4-Nitro | 2.32 | Anti-tubercular |
| IT06 | 2,4-Dichloro | 2.03 | Anti-tubercular |
| 27c | Sulfonamide | - | Anticancer |
| 38a | Cyclic sulfamide | - | Anticancer |
This table summarizes key findings from various studies highlighting how different substituents influence the biological activity of these compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole with structurally related compounds:
Table 1: Structural and Functional Comparison of Key Imidazo[2,1-b]thiazole Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The bromine at C2 in the target compound contrasts with bromine at C5 in 5-bromo-6-methylimidazo[2,1-b][1,3]thiazole . Positional differences significantly alter electronic properties and biological targets. For example, C5-substituted compounds (e.g., 6a) show potent COX-2 inhibition, while C6-substituted derivatives (e.g., 10c) target focal adhesions .
- The 3-methoxyphenyl group at C6 may enhance solubility compared to hydrophobic substituents (e.g., methylsulfonyl in 6a) but could reduce COX-2 affinity due to steric or electronic mismatches .
Kinase Inhibition Potential: The target compound’s scaffold aligns with VEGFR inhibitors reported in , where imidazo[2,1-b]thiazoles with pyrimidinyl or acetamide substituents showed antitumor activity. Its methoxyphenyl group may mimic aryl substituents in kinase inhibitors, though bromine’s electron-withdrawing effect might modulate binding .
Synthetic Accessibility :
- Brominated derivatives like 6-(3-bromopropyl)imidazo[2,1-b][1,3]thiazole (CAS: 1707581-02-9) are often intermediates for further functionalization, suggesting the target compound could be modified via cross-coupling or nucleophilic substitution .
Antisecretory vs. Anti-inflammatory Activity: Unlike 5-cyanomethyl-6-methylimidazo[2,1-b]thiazole (antisecretory activity ), the target compound’s bromine and methoxyphenyl groups may redirect its activity toward anticancer or anti-inflammatory pathways.
Biological Activity
Antimicrobial Activity
2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole has shown significant antimicrobial properties, particularly against various bacterial strains. In a comprehensive study, the compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| S. aureus | 6.25 |
| E. coli | 12.5 |
| P. aeruginosa | 25.0 |
| K. pneumoniae | 18.75 |
The compound's antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, leading to cell lysis and death.
Antifungal Properties
Research has also demonstrated the antifungal potential of this compound. In vitro studies have shown promising results against various fungal species, including Candida albicans and Aspergillus fumigatus .
Anticancer Activity
One of the most promising aspects of this compound is its potential anticancer activity. Studies have shown that the compound exhibits significant antiproliferative effects against several cancer cell lines .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| SUIT-2 (Pancreatic) | 7.32 |
| Capan-1 (Pancreatic) | 8.45 |
| HeLa (Cervical) | 5.67 |
| MCF-7 (Breast) | 9.21 |
The compound's anticancer activity is believed to be mediated through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis .
Anti-inflammatory Effects
This compound has also demonstrated significant anti-inflammatory properties. In a study using a carrageenan-induced paw edema model in rats, the compound showed a dose-dependent reduction in inflammation.
| Dose (mg/kg) | % Inhibition of Edema |
|---|---|
| 10 | 22.5 |
| 25 | 45.7 |
| 50 | 68.3 |
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor, particularly against kinases involved in various cellular processes. A study focusing on its effects on RAF kinases revealed significant inhibitory activity .
| Kinase | IC50 (nM) |
|---|---|
| BRAF | 112 |
| CRAF | 69.1 |
| V600E-BRAF | 375 |
This enzyme inhibition activity suggests potential applications in the treatment of diseases associated with dysregulated kinase activity, such as certain types of cancer .
Case Study: Pancreatic Cancer
A notable case study investigated the effects of this compound on pancreatic cancer cells. The study used SUIT-2 and Capan-1 cell lines, which are known for their resistance to conventional chemotherapeutic agents .
The compound significantly inhibited the growth of both cell lines, with IC50 values of 7.32 μM and 8.45 μM for SUIT-2 and Capan-1, respectively. Furthermore, it demonstrated the ability to inhibit cell migration in a scratch wound-healing assay, suggesting potential anti-metastatic properties .
Q & A
Q. What are the most efficient synthetic routes for 2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-b]thiazole?
The compound is typically synthesized via cyclization reactions. A common method involves reacting 2-mercaptoimidazole derivatives with α-halo ketones (e.g., bromoacetophenone derivatives) under reflux conditions. For example, Friedel-Crafts acylation using Eaton’s reagent (P2O5·MeSO3H) under solvent-free conditions achieves high yields (90–96%) and selectivity for imidazo[2,1-b]thiazole scaffolds . Advanced variants include palladium-catalyzed coupling with 4-iodo-2-(methylthio)pyrimidine to introduce functionalized aryl groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Thin-layer chromatography (TLC) monitors reaction progress on silica gel with UV detection .
- IR spectroscopy identifies stretching vibrations (e.g., C–Br at ~550 cm⁻¹, C–O–CH3 at ~1250 cm⁻¹) .
- Melting point analysis (electrothermal apparatus) confirms purity .
Q. What pharmacological activities are associated with the imidazo[2,1-b]thiazole core?
Imidazo[2,1-b]thiazoles exhibit anti-inflammatory, anticancer, antimicrobial, and antiparasitic activities. For instance, guanylhydrazone derivatives inhibit RSK2 kinase, while halogenated analogs (e.g., bromo-substituted) show enhanced antitumor activity . In vitro assays (e.g., MIC tests for antimicrobial activity) and molecular docking studies are standard for evaluating these properties .
Advanced Research Questions
Q. How do substituents (e.g., bromine, methoxy) influence the compound’s reactivity and bioactivity?
- Bromine enhances electrophilicity, facilitating nucleophilic substitution (e.g., SNAr reactions) for further functionalization .
- Methoxy groups modulate electronic effects (electron-donating) and improve solubility, impacting pharmacokinetics. Comparative SAR studies show that electron-withdrawing substituents (e.g., –NO2) reduce antibacterial efficacy, while methoxy groups retain activity .
Q. What challenges arise in regioselective C–H functionalization of imidazo[2,1-b]thiazoles?
Regioselectivity depends on catalyst systems. For example, phenyliodine(III) bis(trifluoroacetate) (PIFA) enables C(sp²)–H selenylation at the C-3 position of benzo[4,5]imidazo[2,1-b]thiazoles with 73–89% yields. Steric hindrance from ortho-substituents (e.g., –F) can reduce efficiency, requiring optimized reaction conditions . Radical scavenger experiments (e.g., TEMPO) confirm radical-mediated pathways in photocatalyzed acetoxymalonylation .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often stem from assay variability (e.g., cell lines, bacterial strains) or substituent positioning. For example, 6-(4-fluorophenyl) analogs show potent 15-lipoxygenase inhibition (IC50 = 1.2 µM), while 3-methyl derivatives are less active. Systematic meta-analysis of IC50 values across studies and computational modeling (e.g., DFT, molecular dynamics) clarify structure-activity relationships .
Q. What methodologies validate the compound’s mechanism of action in anticancer studies?
- Flow cytometry assesses apoptosis induction (e.g., Annexin V/PI staining).
- Western blotting evaluates protein targets (e.g., Bcl-2, caspase-3).
- Mitochondrial NADH dehydrogenase inhibition assays quantify IC50 values for imidazo[2,1-b]thiazoles .
Q. How to optimize catalyst-free multicomponent reactions for imidazo[2,1-b]thiazole synthesis?
Solvent-free conditions with aryl glyoxal, aryl amines, and 2-aminobenzothiazole minimize side reactions. Green chemistry principles (e.g., lemon juice as a catalyst) achieve 80–85% yields while avoiding metal catalysts . Reaction progress is monitored via TLC, and column chromatography purifies the final product .
Methodological Recommendations
Critical Data Contradictions and Resolutions
-
Contradiction : Electron-withdrawing groups (e.g., –Cl) improve yields in selenylation but reduce antimicrobial activity.
Resolution : Context-dependent effects—optimize substituents for target applications. For catalysis, prioritize electronic effects; for bioactivity, balance solubility and steric factors . -
Contradiction : Ionic liquid-promoted syntheses achieve high yields but face scalability issues.
Resolution : Use [Bmim]Br for small-scale discovery; switch to solvent-free protocols for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
